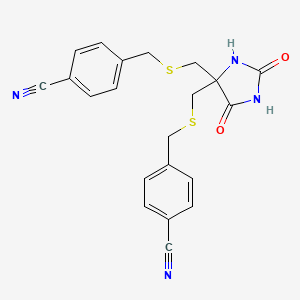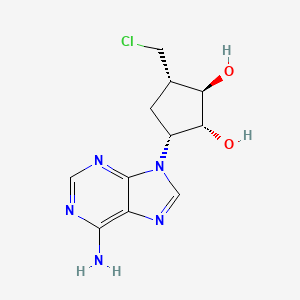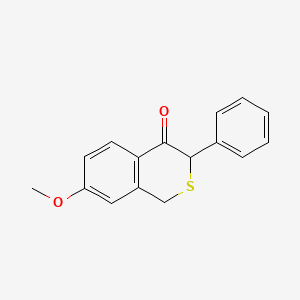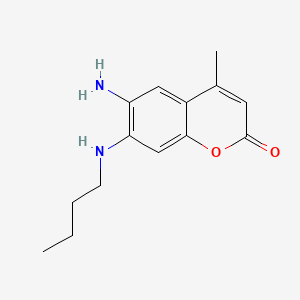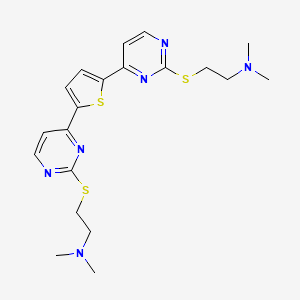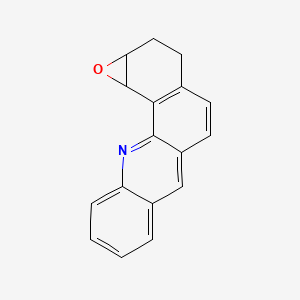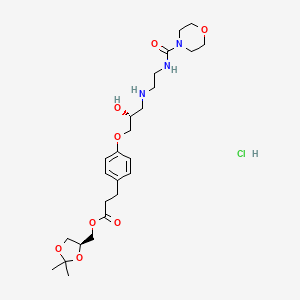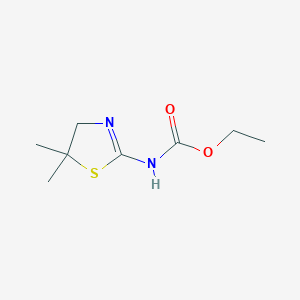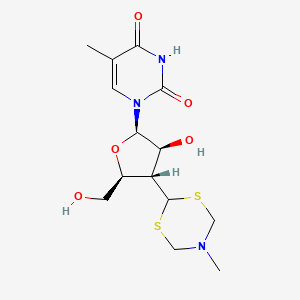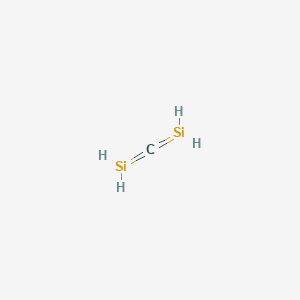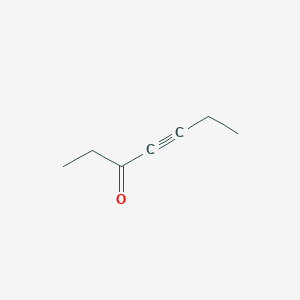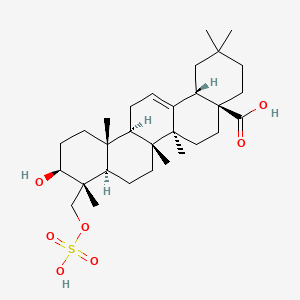
Triterpenoid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triterpenoids are a class of chemical compounds composed of six isoprene units, resulting in a molecular formula of C30H48. These compounds are widely distributed in nature, found in animals, plants, and fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triterpenoids are typically synthesized through the cyclization of squalene or oxidosqualene. The cyclization process is catalyzed by triterpenoid synthases, which convert these precursors into various this compound structures. The reaction conditions often involve specific enzymes and cofactors that facilitate the formation of the desired this compound scaffold .
Industrial Production Methods: Industrial production of triterpenoids often involves the extraction of these compounds from natural sources, such as plants. Techniques like high-performance liquid chromatography and mass spectrometry are used to isolate and purify triterpenoids from plant extracts. Advances in biotechnology have also enabled the production of triterpenoids through microbial fermentation and genetic engineering .
Análisis De Reacciones Químicas
Types of Reactions: Triterpenoids undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the triterpenoid structure to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce triterpenoids, often under mild conditions.
Substitution: Substitution reactions often involve nucleophiles like halides or alcohols, and can be catalyzed by acids or bases
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted this compound derivatives. These derivatives often exhibit enhanced biological activities and are used in various applications .
Aplicaciones Científicas De Investigación
Triterpenoids have a wide range of scientific research applications:
Chemistry: Triterpenoids are studied for their complex structures and diverse reactivity, making them valuable in synthetic chemistry and natural product research.
Biology: In biological research, triterpenoids are investigated for their roles in plant defense mechanisms and their interactions with other biological molecules.
Medicine: Triterpenoids exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. .
Industry: Triterpenoids are used in the food and cosmetic industries for their emulsifying and foaming properties. .
Mecanismo De Acción
The mechanism of action of triterpenoids involves their interaction with specific molecular targets and pathways. For example, triterpenoids can modulate signaling pathways involved in inflammation and cell proliferation. They often target enzymes and receptors, leading to changes in cellular processes and biological responses .
Comparación Con Compuestos Similares
- Steroids (e.g., cholesterol)
- Saponins (e.g., ginsenosides)
- Triterpenoid acids (e.g., ursolic acid, oleanolic acid) .
Triterpenoids stand out due to their structural diversity and wide range of biological activities, making them unique and valuable in various fields of research and industry.
Propiedades
Número CAS |
125343-14-8 |
|---|---|
Fórmula molecular |
C30H48O7S |
Peso molecular |
552.8 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-9-(sulfooxymethyl)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O7S/c1-25(2)13-15-30(24(32)33)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(31)27(4,18-37-38(34,35)36)21(26)9-12-29(22,28)6/h7,20-23,31H,8-18H2,1-6H3,(H,32,33)(H,34,35,36)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 |
Clave InChI |
XBZYWSMVVKYHQN-MYPRUECHSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)COS(=O)(=O)O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)O)O)C)C)C2C1)C)C(=O)O)C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
